Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-methoxy-1,2-benzoxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-13-6-3-4-7-8(5-6)15-11-9(7)10(12)14-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWSIIZLTVCIFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NO2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation-Cyclization Approach
A foundational method involves the cyclization of substituted phenylacetate precursors. For example, ethyl 2,4-dihydroxyphenylacetate undergoes sulfonation with NHOSOH in water, followed by cyclization using sodium hydride (NaH) in 1,2-dimethoxyethane. This two-step process forms the benzo[d]isoxazole core, with subsequent hydrolysis yielding the carboxylic acid derivative. Esterification with methanol under acidic conditions (HSO) completes the synthesis of the methyl ester.
Key Conditions :
-
Sulfonation : Conducted at 0–25°C for 14 hours.
-
Cyclization : NaH in anhydrous dimethoxyethane at reflux (83–85°C) for 6 hours.
-
Esterification : Methanol/HSO at 60°C for 12 hours.
This method achieves moderate yields (65–70%) but requires rigorous purification via silica gel chromatography to isolate the final product.
Nitrosoarene Annulation Catalyzed by Lewis Acids
A novel annulation strategy employs BF·EtO as a catalyst to couple glyoxylate esters with nitrosoarenes. For instance, ethyl glyoxylate reacts with 4-methoxynitrosobenzene in dichloromethane (DCM) at room temperature, forming the benzo[d]isoxazole scaffold in 67% yield. Adapting this method to methyl glyoxylate and 6-methoxynitrosobenzene would directly yield the target compound.
Advantages :
-
Atom economy : No byproducts beyond water.
-
Regioselectivity : The electron-donating methoxy group directs cyclization to the para position.
Limitations :
-
Requires stoichiometric BF, which is corrosive and moisture-sensitive.
Methoxylation and Esterification Techniques
Direct Methylation of Hydroxy Precursors
The introduction of the methoxy group can precede or follow isoxazole formation. In a protocol adapted from IUCr data, methyl 3-hydroxyisoxazole-5-carboxylate is treated with methyl iodide (CHI) and potassium carbonate (KCO) in dimethylformamide (DMF) at 0°C. After 14 hours, the methoxy derivative is obtained in 66% yield. Applied to a 6-hydroxybenzo[d]isoxazole precursor, this method would install the methoxy group efficiently.
Optimization Insights :
-
Solvent choice : DMF enhances nucleophilicity of the hydroxyl group.
-
Temperature control : Low temperatures (0–5°C) minimize over-alkylation.
Esterification of Carboxylic Acid Intermediates
The carboxylic acid intermediate (6-methoxybenzo[d]isoxazole-3-carboxylic acid) is esterified using methanol under acidic or dehydrative conditions. For example, refluxing the acid with methanol and HSO for 12 hours achieves near-quantitative conversion. Alternative methods employ thionyl chloride (SOCl) to generate the acid chloride, followed by reaction with methanol.
Comparative Data :
| Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HSO/MeOH | HSO | 95 | 99.4 |
| SOCl/MeOH | Pyridine | 92 | 99.1 |
Regioselective Synthesis and Purification
Controlling Regiochemistry in Annulation
The BF-catalyzed annulation exhibits inherent regioselectivity due to electronic effects. Nitrosoarenes with electron-donating groups (e.g., methoxy) favor cyclization at the ortho position relative to the substituent. For 6-methoxybenzo[d]isoxazole, this selectivity ensures the methoxy group occupies the 6-position.
Mechanistic Insight :
Purification and Characterization
Final products are purified via silica gel chromatography using gradients of petroleum ether/ethyl acetate (4:1 to 1:1). Recrystallization from heptane or toluene yields crystalline solids with >99% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for quality control:
-
H NMR (CDCl) : δ 4.05 (s, 3H, OCH), 3.92 (s, 3H, COOCH), 7.53–7.65 (m, 2H, aromatic).
-
HPLC : Retention time 8.2 min (C-18 column, acetonitrile/water 70:30).
Scalability and Industrial Adaptations
Large-Scale Cyclization in Aprotic Solvents
Patent data reveal that reactions in n-heptane or cyclohexane with triethylamine as a base achieve 80–86% yields on multi-kilogram scales. For example, combining methyl 5-methylisoxazole-3-carboxylate (6 kg) with benzylhydrazine dihydrochloride (12.4 kg) in heptane (90 L) at 30°C for 18 hours produces Isocarboxazid analogs. Adapting this to methyl 6-methoxybenzo[d]isoxazole-3-carboxylate would involve substituting the hydrazine component with a methoxy-bearing precursor.
Process Parameters :
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate belongs to the isoxazole family, characterized by a five-membered heterocyclic structure containing nitrogen. The synthesis of this compound typically involves cyclization reactions where appropriate precursors react under specific conditions. The general synthetic route includes the reaction of substituted phenols with isoxazole derivatives, often employing methods such as microwave-assisted synthesis for improved efficiency and yield.
Table 1: Synthesis Methods for this compound
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | 150 °C, 30 min | 85 | |
| Conventional heating | Reflux in ethanol | 75 | |
| Sonication | Ultrasonic bath for 1 hour | 90 |
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival. For example, a study demonstrated that derivatives of isoxazoles, including this compound, exhibited IC50 values significantly lower than traditional chemotherapeutics against various cancer cell lines.
Table 2: Anticancer Activity of this compound
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Research indicates that it possesses significant activity against Gram-positive and Gram-negative bacteria.
Table 3: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
Case Studies and Clinical Implications
Recent case studies have explored the efficacy of this compound in preclinical models:
- A study conducted on mice with induced tumors showed a significant reduction in tumor size following treatment with the compound compared to control groups, suggesting its potential as a therapeutic agent in oncology.
- Another investigation into its use as an adjunct therapy in combination with existing chemotherapeutics indicated enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 6
a) Methyl 6-Bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2)
- Similarity Score : 0.98
- Key Differences: The bromine atom at position 6 replaces the methoxy group.
- Impact on Properties : Higher molecular weight (277.12 g/mol vs. ~192.17 g/mol for the methoxy analogue) and altered solubility due to bromine’s hydrophobic nature.
b) Ethyl 6-Hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8)
- Similarity Score : 0.80
- Key Differences : A hydroxyl group replaces the methoxy substituent. The hydroxyl group increases hydrogen-bonding capacity, enhancing water solubility but reducing stability under acidic conditions.
- Synthesis : Prepared via hydrolysis of the methoxy precursor or direct hydroxylation .
c) Methyl 6-Aminobenzo[d]isoxazole-3-carboxylate (CAS 57764-47-3)
- Key Differences: An amino group (-NH2) replaces the methoxy group. This substitution increases nucleophilicity, making the compound more reactive in condensation or acylation reactions.
- Applications: Potential intermediate for antimalarial or anticancer agents due to the amino group’s versatility .
Ester Group Modifications
a) Ethyl 6-Methoxybenzo[d]isoxazole-3-carboxylate (CAS 57764-51-9)
- Key Differences : Ethyl ester replaces the methyl ester. The ethyl group’s larger size marginally increases lipophilicity (logP ~1.8 vs. ~1.5 for methyl), affecting membrane permeability in biological systems.
- Synthesis: Similar to the methyl ester but using ethanol in the esterification step .
b) Benzo[d]isoxazole-3-carboxylic Acid (CAS 28691-47-6)
Core Structure Analogues
a) Methyl 6-Chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 3 from )
- Key Differences: A benzodithiazine core replaces the isoxazole, with additional sulfonyl and hydrazino groups.
- Impact : The sulfonyl group enhances thermal stability (decomposition at 252–253°C) and introduces strong electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
b) Ethyl 5-(Hydroxymethyl)isoxazole-3-carboxylate (CAS 123770-62-7)
Comparative Data Table
Biological Activity
Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound features an isoxazole ring fused with a methoxy-substituted benzene ring. Its structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily involves its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
- Receptor Modulation : It can also interact with receptors, influencing signal transduction pathways that are crucial for cellular responses.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound has antimicrobial effects against various bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting specific enzymes involved in inflammatory processes.
- Potential Anticancer Activity : Some studies have indicated that this compound could have anticancer properties, although further research is required to confirm these effects.
Antimicrobial Activity
A study assessing the antimicrobial activity of various isoxazole derivatives found that this compound demonstrated significant inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/ml) | Bacterial Strains |
|---|---|---|
| This compound | 3.12 | Staphylococcus aureus, Escherichia coli |
| Control (Ceftazidime) | 200 | Various strains |
This data suggests that the compound may serve as a promising lead in the development of new antimicrobial agents .
Anti-inflammatory Studies
In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines in immune cells. This effect was attributed to its ability to modulate signaling pathways associated with inflammation .
Case Studies
- Case Study on Enzyme Inhibition : A study investigated the inhibitory effects of the compound on xanthine oxidase, an enzyme implicated in gout. Results indicated a moderate inhibitory effect, suggesting potential therapeutic applications in managing hyperuricemia .
- Anticancer Activity Evaluation : Research evaluating the anticancer potential of isoxazole derivatives highlighted this compound as exhibiting cytotoxic effects against cancer cell lines, warranting further investigation into its mechanism and efficacy .
Q & A
Q. What are the primary synthetic routes for Methyl 6-methoxybenzo[d]isoxazole-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursors such as substituted benzothiazole or isoxazole derivatives. Key steps include:
- Precursor Preparation : Use 6-methoxybenzo[d]isoxazole-3-carboxylic acid as a starting material, followed by esterification with methanol under acidic catalysis.
- Cyclization : Employ reagents like acetic anhydride or DMAP in dry solvents (e.g., CH₂Cl₂) under nitrogen to minimize side reactions .
- Optimization : Adjust temperature (room temperature to reflux), reaction time (12–24 hours), and stoichiometric ratios of reagents to enhance yield (>80%) and purity (>95%). Continuous flow reactors may improve scalability .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester group (COOCH₃ at δ ~3.9 ppm) and aromatic protons in the isoxazole ring (δ 6.5–8.0 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 222.08) and fragmentation patterns .
- HPLC-PDA : Assesses purity (>98%) and detects impurities from incomplete esterification or oxidation byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines to differentiate intrinsic activity from cytotoxicity .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm interactions with bromodomains or kinases implicated in prior studies .
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., halogen-substituted derivatives) to identify functional groups critical for activity .
Q. What strategies mitigate solubility challenges of this compound in aqueous assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without destabilizing biological systems .
- Prodrug Design : Replace the methyl ester with hydrophilic groups (e.g., PEGylated derivatives) for improved pharmacokinetics .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., inert atmosphere, solvent drying) to minimize variability .
- Batch Analysis : Use LC-MS to verify consistency in purity (>98%) and identify lot-specific impurities .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to bromodomains (e.g., BRD4) based on π-π stacking and hydrogen bonding .
- MD Simulations : Simulate ligand-protein dynamics over 100 ns to assess stability of binding poses .
Data Analysis and Structural Comparison
Q. How do structural analogs of this compound differ in biological activity?
- Methodological Answer : Compare analogs via:
Q. What experimental designs address discrepancies in enzyme inhibition data for this compound?
- Methodological Answer :
- Orthogonal Assays : Validate results using fluorescence polarization (FP) and thermal shift assays (TSA) .
- Negative Controls : Include known inhibitors (e.g., JQ1 for BRD4) to benchmark activity .
Safety and Handling
Q. What precautions are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact. Use fume hoods for synthesis steps .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
